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molecular formula C10H19O6P B8619054 Ethyl 4-diethoxyphosphoryl-3-oxobutanoate CAS No. 65043-08-5

Ethyl 4-diethoxyphosphoryl-3-oxobutanoate

Cat. No. B8619054
M. Wt: 266.23 g/mol
InChI Key: MBPHQJJVEFKYJJ-UHFFFAOYSA-N
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Patent
US05298625

Procedure details

The title A compound of Example 3 (41.0 g, 0.174 mol) was dissolved in (EtO)3P (150 mL, 0.87 mol) and heated at 115° C. (bath temperature) for 18 hours and then cooled to room temperature. The excess (EtO)3P was distilled off at reduced pressure (1 mm Hg, 45° C. bath temperature). The resulting brown residue was purified by chromatography on silica gel, isopropanol:hexane (1:9), to give the title compound as a pale yellow liquid (31 g, 67%).
Name
compound
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Yield
67%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][P:4](C#CC1N(C2C=CC(F)=CC=2)C2C(C=1C(C)C)=CC=CC=2)([CH2:6][C:7](=[O:14])[CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])=[O:5])[CH3:2].P(OCC)(OCC)[O:37][CH2:38][CH3:39]>>[CH2:38]([O:37][P:4]([O:3][CH2:1][CH3:2])([CH2:6][C:7](=[O:14])[CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])=[O:5])[CH3:39]

Inputs

Step One
Name
compound
Quantity
41 g
Type
reactant
Smiles
C(C)OP(=O)(CC(CC(=O)OCC)=O)C#CC=1N(C2=CC=CC=C2C1C(C)C)C1=CC=C(C=C1)F
Name
Quantity
150 mL
Type
reactant
Smiles
P(OCC)(OCC)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
DISTILLATION
Type
DISTILLATION
Details
The excess (EtO)3P was distilled off at reduced pressure (1 mm Hg, 45° C. bath temperature)
CUSTOM
Type
CUSTOM
Details
The resulting brown residue was purified by chromatography on silica gel, isopropanol:hexane (1:9)

Outcomes

Product
Name
Type
product
Smiles
C(C)OP(=O)(CC(CC(=O)OCC)=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 31 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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